molecular formula C22H25N5O4 B2448738 7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921515-52-8

7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2448738
CAS RN: 921515-52-8
M. Wt: 423.473
InChI Key: UUJSIECSKRGNTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core pyrazolopyridinone structure, followed by the addition of the various substituents. The exact methods would depend on the specific reactivity of the starting materials and intermediates .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen-containing piperazine and pyrazolopyridinone rings suggests that this compound could exhibit interesting chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the acetyl group could potentially undergo hydrolysis, and the piperazine ring could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, and the aromatic ring could contribute to its stability .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Synthesis Techniques : The compound has been involved in studies exploring novel synthetic pathways, like the Claisen-Schmidt reaction, to create related heterocyclic compounds. This highlights its role in the development of new synthetic methods for complex organic compounds (Koshetova et al., 2022).

  • Crystal Structure Determination : X-ray diffraction techniques have been utilized to determine the crystal structures of similar compounds. This is critical in understanding the molecular and electronic structure, which aids in the development of related pharmaceuticals and materials (Wang et al., 2017).

  • Molecular Conformations and Stability : Research into the structural features and stability of related molecules, particularly under different conditions like in crystal and in solution, provides insights into their chemical behavior. This knowledge is crucial for designing compounds with desired properties and stability (Gubaidullin et al., 2014).

Chemical Properties and Applications

  • Heterocyclic Compound Synthesis : The compound serves as a key intermediate in synthesizing various heterocyclic compounds, which are vital in pharmaceuticals, agrochemicals, and dyes. Studies demonstrate its versatility in creating diverse molecular structures (Prhavc & Kobe, 1996).

  • Materials Science Applications : Research includes the development of pyrazolo[4,3-b]pyridine derivatives for use in materials science, such as in the creation of thin films and the study of their optical properties. This has implications for electronics and sensor technology (El-Menyawy et al., 2019).

  • Antiproliferative Activity : Some derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, highlighting the compound's potential in developing new anticancer agents (Razmienė et al., 2021).

properties

IUPAC Name

7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-16(28)25-8-10-26(11-9-25)21(29)18-14-24(12-13-31-2)15-19-20(18)23-27(22(19)30)17-6-4-3-5-7-17/h3-7,14-15H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJSIECSKRGNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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